Cas no 33204-38-5 ((3aS,4S,4aR,7aR,7bS,8aS,9S,12aS,12bS,12cS)-4a-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione)

(3aS,4S,4aR,7aR,7bS,8aS,9S,12aS,12bS,12cS)-4a-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione structure
33204-38-5 structure
Productnaam:(3aS,4S,4aR,7aR,7bS,8aS,9S,12aS,12bS,12cS)-4a-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione
CAS-nummer:33204-38-5
MF:C22H30O7
MW:406.469407558441
CID:1456024
PubChem ID:182116

(3aS,4S,4aR,7aR,7bS,8aS,9S,12aS,12bS,12cS)-4a-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione Chemische en fysische eigenschappen

Naam en identificatie

    • (3aS,4S,4aR,7aR,7bS,8aS,9S,12aS,12bS,12cS)-4a-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione
    • DTXSID00954812
    • 4a-Hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro-2H-[1,3]dioxolo[3,4]phenanthro[10,1-bc]pyran-6,12(4H,5H)-dione
    • CHEBI:80892
    • Q27151388
    • Picrasin E
    • Picras-2-ene-1,16-dione, 14-hydroxy-2-methoxy-11,12-(methylenebis(oxy))-,(11R,12delta)-
    • C17052
    • 33204-38-5
    • (1S,2S,6S,7S,8R,12R,14S,15S,19S,20S)-8-hydroxy-17-methoxy-7,15,19,20-tetramethyl-3,5,11-trioxapentacyclo[10.7.1.02,6.08,20.014,19]icos-16-ene-10,18-dione
    • Inchi: InChI=1S/C22H30O7/c1-10-6-13(26-5)19(24)20(3)12(10)7-14-21(4)18(20)17-16(27-9-28-17)11(2)22(21,25)8-15(23)29-14/h6,10-12,14,16-18,25H,7-9H2,1-5H3/t10-,11+,12+,14-,16+,17-,18-,20+,21-,22-/m1/s1
    • InChI-sleutel: MPKJVOULXZBGDT-ATNJLCLCSA-N
    • LACHT: CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4(CC(=O)O3)O)C)OCO5)C)C)OC

Berekende eigenschappen

  • Exacte massa: 406.199
  • Monoisotopische massa: 406.199
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 1
  • Complexiteit: 807
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 91.3Ų
  • XLogP3: 1.9

Experimentele eigenschappen

  • Dichtheid: 1.31
  • Kookpunt: 588°C at 760 mmHg
  • Vlampunt: 203.8°C
  • Brekindex: 1.571

(3aS,4S,4aR,7aR,7bS,8aS,9S,12aS,12bS,12cS)-4a-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione Gerelateerde literatuur

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.